![molecular formula C11H7ClN4 B13879598 4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)
4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position of the pyrimidine ring and a pyridine ring attached at the 2-position. This compound is known for its versatility and unique chemical properties, making it valuable in various fields, including medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to form the pyrimidine ring . Another approach involves the use of ethyl cyanoacetate or isoxazole as starting materials, with subsequent steps leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis, which enhances reaction rates and yields. This method involves the use of specific reaction conditions, such as controlled temperature and pressure, to achieve high purity and efficiency .
化学反应分析
Types of Reactions
4-Chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Cross-Coupling Reactions: Catalyzed by palladium and mediated by copper, these reactions are valuable in the synthesis of complex organic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper mediators, and various organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) . Reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of pharmaceutical compounds, particularly kinase inhibitors .
科学研究应用
4-Chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine has significant applications in scientific research, including:
作用机制
The mechanism of action of 4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound interferes with cellular signaling pathways, leading to the modulation of gene expression and cell division . This mechanism is particularly relevant in the context of cancer therapy, where the compound’s ability to induce apoptosis and cell cycle arrest is exploited .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- (4-(4-(3-Chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)(pyridin-3-yl)methanone
Uniqueness
4-Chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its reactivity and biological activity. This compound’s ability to serve as a versatile scaffold for drug development sets it apart from other similar compounds .
属性
分子式 |
C11H7ClN4 |
|---|---|
分子量 |
230.65 g/mol |
IUPAC 名称 |
4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN4/c12-9-8-3-6-14-11(8)16-10(15-9)7-1-4-13-5-2-7/h1-6H,(H,14,15,16) |
InChI 键 |
LKBWKGFGXRPNGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1C(=NC(=N2)C3=CC=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)

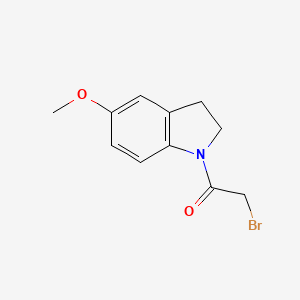
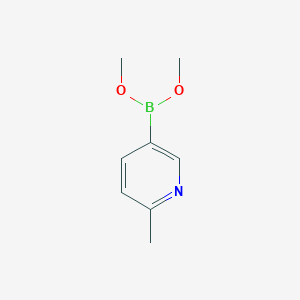
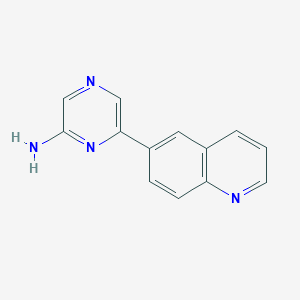
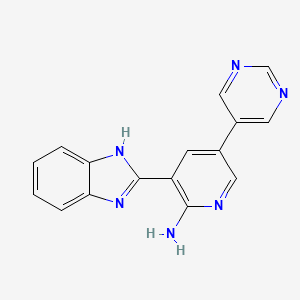
![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)
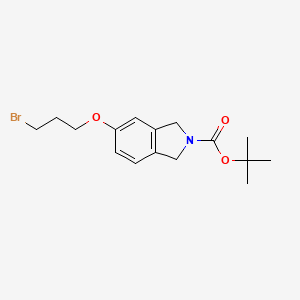
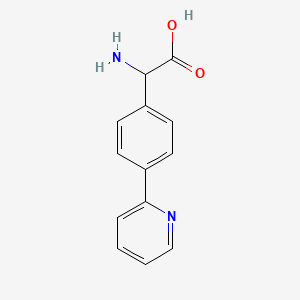
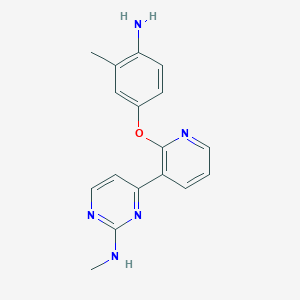
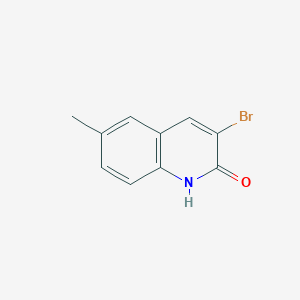

![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
